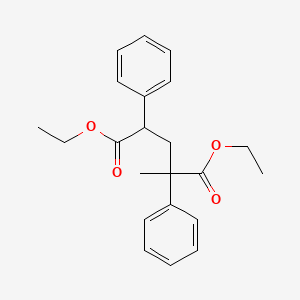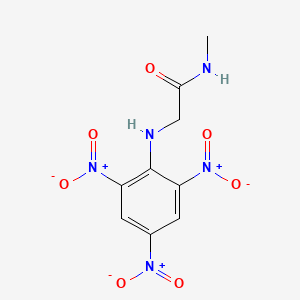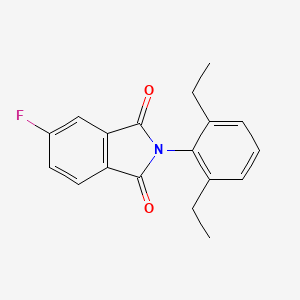
Diethyl 2-methyl-2,4-diphenylpentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-methyl-2,4-diphenylpentanedioate is an organic compound with a complex structure that includes both ester and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-methyl-2,4-diphenylpentanedioate typically involves esterification reactions. One common method is the reaction of 2-methyl-2,4-diphenylpentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-methyl-2,4-diphenylpentanedioate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester groups can yield alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of 2-methyl-2,4-diphenylpentanedioic acid.
Reduction: Formation of diethyl 2-methyl-2,4-diphenylpentanediol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.
Applications De Recherche Scientifique
Diethyl 2-methyl-2,4-diphenylpentanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl 2-methyl-2,4-diphenylpentanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors. The phenyl groups may also participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2-methyl-2,4-diphenylpentanedioic acid
- Diethyl 2-methyl-2,4-diphenylpentanediol
- 2-Methyl-2,4-diphenylpentanedioic acid
Uniqueness
Diethyl 2-methyl-2,4-diphenylpentanedioate is unique due to its ester functionality combined with phenyl groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in synthesis and research.
Propriétés
| 113777-30-3 | |
Formule moléculaire |
C22H26O4 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
diethyl 2-methyl-2,4-diphenylpentanedioate |
InChI |
InChI=1S/C22H26O4/c1-4-25-20(23)19(17-12-8-6-9-13-17)16-22(3,21(24)26-5-2)18-14-10-7-11-15-18/h6-15,19H,4-5,16H2,1-3H3 |
Clé InChI |
HHSVKLJYFYYMGN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC(C)(C1=CC=CC=C1)C(=O)OCC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine](/img/no-structure.png)

![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)

